Droperidol

Content Navigation

CAS Number

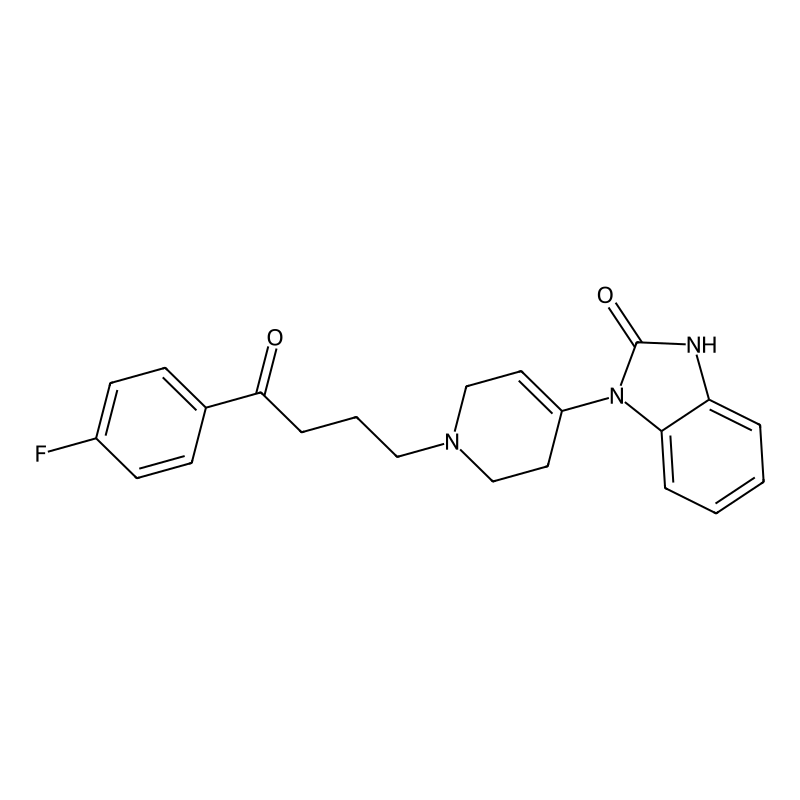

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g soluble in 5.5 mL chloroform, 600 mL alcohol, 10,000 mL water; slightly soluble in ether

9.66e-02 g/L

Synonyms

Canonical SMILES

Droperidol mechanism of action dopamine D2 receptor antagonist

Detailed Mechanism of Action & Signaling Pathways

Droperidol's main actions stem from its potent antagonism of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) prominent in the central nervous system [1] [2]. By blocking these receptors without activating them, this compound dampens dopaminergic neural pathways.

The following diagram illustrates the key signaling pathways affected by this compound and their clinical consequences, particularly its antiemetic effect mediated through the Chemoreceptor Trigger Zone (CTZ).

This compound's primary D2 antagonism in the CTZ prevents nausea/vomiting. Other receptor interactions drive both therapeutic and adverse effects.

Clinical Efficacy & Safety Data

This compound's clinical use, particularly for Postoperative Nausea and Vomiting (PONV), is supported by extensive research. The evidence for its efficacy and safety is summarized below.

| Aspect | Key Evidence |

|---|---|

| Efficacy vs. PONV | As effective as ondansetron or dexamethasone for PONV prevention [3]. |

| Low-Dose Efficacy | Meta-analysis shows low-dose this compound (≤1 mg) is effective for PONV prophylaxis, with no significant difference in response between 0.25 mg and 1.25 mg doses [3]. |

| Cardiac Safety (Low-Dose) | Recent studies and an independent Cochrane review suggest that the low doses used for PONV (e.g., 0.625-1.25 mg IV) do not significantly increase the risk for serious arrhythmias or cardiac death compared to placebo or other antiemetics [3] [4] [5]. |

| FDA Black Box Warning | Issued in 2001 due to cases of QT prolongation and torsades de pointes. Based on reports involving doses far exceeding (50-100x) those commonly used for antiemesis (e.g., 25-250 mg) [4] [5]. The warning remains in the official labeling [6] [5]. |

Experimental Considerations for Researchers

For scientists studying this compound, here are key methodological and safety insights from the literature.

- Handling and Stability: this compound in the solid state is susceptible to autoxidation, a major degradation pathway. Accelerated stability studies have explored using free-radical initiators like AIBN and radical-enriched, pre-milled PVP K-60 under elevated temperature and oxygen pressure (e.g., 100°C/48 h/700 kPa) to induce significant degradation within days for predictive testing [7].

- Safety & Monitoring Protocols: Per the FDA-approved label, which reflects a cautious risk-mitigation approach:

- Contraindication: Do not administer to patients with known or suspected QT prolongation (QTc >440 msec for males, >450 msec for females) [6].

- Pre-administration ECG: A 12-lead ECG is required to check the QTc interval before use [6].

- Post-administration Monitoring: ECG monitoring should continue for 2 to 3 hours after treatment to watch for arrhythmias [6].

- Drug Interactions: this compound potentiates other CNS depressants (e.g., opioids, benzodiazepines, general anesthetics), requiring dose adjustments of these concomitant drugs. It should not be co-administered with other drugs known to prolong the QT interval [1] [6].

Future Research Directions

Beyond its established antiemetic and sedative roles, this compound is a candidate for drug repurposing research. It is listed in the ReDO_DB database, a curated resource of non-cancer drugs with evidence of anti-cancer activity [8]. While specific mechanisms for this compound are not yet detailed in the available literature, this represents a promising avenue for future oncology research.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Dopamine Antagonist: What It Is, Uses, Side Effects & Risks [my.clevelandclinic.org]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. To assess the QTc interval variation after low-dose this compound [sciencedirect.com]

- 5. The Surprising Re-emergence of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. a7e520ca-3213-4203-9a23-5295d82088e3.xml [accessdata.fda.gov]

- 7. Assessment of Diverse Solid−State Accelerated ... [mdpi.com]

- 8. Drug Repurposing: The Mechanisms and Signaling ... [pmc.ncbi.nlm.nih.gov]

pharmacokinetics of droperidol elimination half-life

Pharmacokinetic Parameters of Droperidol

The table below summarizes the key pharmacokinetic parameters for this compound from human studies:

| Parameter | Value (IV Administration) | Value (IM Administration) | Notes and References |

|---|---|---|---|

| Terminal Elimination Half-life (t₁/₂β) | 103.8 ± 20.2 min (≈1.7 hrs) [1]; 2.3 hrs [2]; 2 hrs [3] | 3.0 hrs (median, beta half-life) [4] [5] | IM administration shows a longer terminal half-life. Half-life can vary between individuals. |

| Distribution Half-life (t₁/₂α) | 14.3 ± 6.5 min [1] | 0.32 hrs (median, alpha half-life) [4] [5] | Represents the rapid initial distribution from blood into tissues. |

| Volume of Distribution (Vd) | 2.04 ± 0.50 L/kg [1]; 1.5 L/kg [6] | Information missing | Large volume indicates extensive distribution into body tissues. |

| Clearance (CL) | 14.1 ± 4.4 mL·min⁻¹·kg⁻¹ [1] | 41.9 L/h [4] [5] | Primarily hepatic clearance. |

| Protein Binding | 85-90% [6] | Information missing | Highly protein-bound. |

| Primary Metabolic Pathway | Hepatic, via CYP3A4 [6] [3] | Hepatic, via CYP3A4 [6] [3] | Subject to metabolic drug interactions. |

Key Experimental Protocols

The pharmacokinetic data for this compound are derived from clinical studies using rigorous methodologies.

- Study on Anesthetized Patients (IV) [1]:

- Design: Ten anesthetized patients received an intravenous bolus dose of 150 μg/kg.

- Sample Analysis: Plasma concentrations were measured using a specific radioimmunoassay.

- Modeling: The data were analyzed according to a three-compartment open model, calculating half-lives for rapid distribution, slow distribution, and elimination phases.

- Population Study in Agitated Patients (IM) [4] [5]:

- Design: A population pharmacokinetic analysis of 41 acutely agitated patients receiving 5 mg or 10 mg of intramuscular this compound.

- Sample Analysis: Serum this compound was measured using high-performance liquid chromatography (HPLC) with ultraviolet detection, with a lower limit of quantification of 5 μg/L.

- Modeling: Pharmacokinetic modeling was performed using nonlinear mixed-effects modeling (NONMEM v7.2). A two-compartment model with first-order absorption and elimination best fitted the data.

Mechanism of Action and Metabolic Pathway

This compound's effects and elimination are dictated by its mechanism of action and metabolism, which can be visualized in the following pathway.

This diagram summarizes the journey of this compound in the body, from administration and distribution to its mechanism, metabolism, and final elimination.

Key Considerations for Researchers

- Discrepancy Between Half-life and Effect Duration: The short elimination half-life does not fully correlate with this compound's prolonged clinical effects, which can last up to 6 hours after IM administration [4] [5]. This is likely due to the drug's slow dissociation from central dopamine receptors.

- Impact of Administration Route: Intramuscular this compound is rapidly absorbed, with an absorption half-life of about 5 minutes [4] [5]. This makes it a practical option for managing acute agitation.

- Safety and Regulatory Note: this compound carries a FDA black box warning for dose-related QT interval prolongation, which has significantly impacted its clinical use [7] [2] [8]. Research protocols must account for this and include appropriate cardiac monitoring.

References

- 1. The pharmacokinetics of this compound in anesthetized patients [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound [mobile.fpnotebook.com]

- 4. Population pharmacokinetics of intramuscular this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of intramuscular this compound in ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound [derangedphysiology.com]

- 7. This compound - an overview [sciencedirect.com]

- 8. This compound - an overview [sciencedirect.com]

Droperidol FDA black box warning QT prolongation

Quantitative Data on QT Prolongation

To support your risk assessment, here is a summary of quantitative findings on QT effects from key studies:

| Study / Reference | Study Design | Droperidol Dose | QTc Prolongation (Mean ΔΔQTcF) | Clinical Outcomes |

|---|---|---|---|---|

| Charbit et al. (2008) [1] | Randomized Controlled Trial | 1 mg IV | 25 ± 8 ms | No arrhythmias reported. |

| Charbit et al. (2008) [1] | Randomized Controlled Trial | 4 mg Ondansetron IV | 17 ± 10 ms | No arrhythmias reported. |

| Calver et al. (2015) [2] | Prospective Observational | 10 - 40 mg IM | N/A (QT assessed via nomogram) | QT prolongation observed in 4/46 patients; all had confounding factors (e.g., methadone, amphetamines). No arrhythmias. |

| Gaw et al. (2019) [3] | Large Retrospective Cohort | Median 0.625 mg IV | N/A | QTc ≥500 ms in 2.6% of ECGs post-administration. No fatal arrhythmias. |

| BMC Emerg Med (2024) [4] | Recent Retrospective Analysis | Median 1.25 mg IV/IM | N/A | Composite safety endpoint (including QTc prolongation) in 9.1% of administrations. No TdP or serious ventricular arrhythmia. |

Detailed Experimental Methodologies

For the purpose of research and validation, here are the methodologies from two pivotal studies that provide high-quality evidence.

1. Clinical Drug Interaction Study (Charbit et al., 2008) [1] This prospective, double-blind, randomized, placebo-controlled, crossover study in healthy volunteers is a key source of comparative data.

- Population: 16 healthy volunteers (8 male, 8 female).

- Interventions: Each subject received, in random order: 1) 1 mg this compound, 2) 4 mg ondansetron, 3) 1 mg this compound plus 4 mg ondansetron, and 4) placebo.

- Primary Endpoint: Maximal placebo time-matched and baseline-subtracted QTcF prolongation (ΔΔQTcF).

- Measurements: Fridericia-corrected QT interval (QTcF) and plasma concentrations were measured repeatedly over 10 hours following each intervention.

2. Evaluation of High-Dose this compound (Calver et al., 2015) [2] This prospective study investigated the effects of high-dose this compound used for sedation in the emergency department, utilizing robust ECG monitoring.

- Population: 46 patients with acute behavioral disturbance.

- Interventions: Patients received an initial 10 mg IM this compound, with an additional 10 mg after 15 minutes if needed. Further doses were at the clinician's discretion (total dose range 10-40 mg).

- ECG Methodology: Continuous 12-lead Holter recordings were obtained for 2-24 hours. High-resolution digital recordings with automated QT interval measurement were used. A 10-second 12-lead ECG was extracted hourly from the recordings.

- QT Assessment: The QT interval was plotted against heart rate on the QT nomogram (an outcome of QT-HR pair above the "at risk" line was defined as abnormal). QTcF >500 ms was also defined as abnormal.

Conceptual Workflow for Risk Assessment

The relationship between this compound administration, risk factors, and clinical outcomes can be visualized in the following workflow, which synthesizes information from the clinical data.

Key Takeaways for Professionals

- The Dose is Critical: The most compelling safety data for this compound comes from studies using low doses (≤ 2.5 mg IV/IM) [5] [3] [4]. The initial cases of TdP that prompted the FDA warning were predominantly associated with much higher doses (often >25 mg) used in psychiatry [5] [3].

- Context is Everything: The risk of TdP is multifactorial. It is crucial to screen for and manage compounding risk factors such as electrolyte disturbances (hypokalemia, hypomagnesemia), concomitant use of other QT-prolonging drugs, pre-existing cardiac disease, and renal impairment [6] [4].

- Weighing the Alternatives: this compound's risk profile must be compared to other commonly used drugs. Evidence suggests that ondansetron, a widely used antiemetic, also causes significant QT prolongation, with one study finding this compound (1 mg) caused 25 ms prolongation versus 17 ms for ondansetron (4 mg) [1]. This relativizes the perceived unique danger of this compound.

References

- 1. This compound and ondansetron-induced QT interval ... [pubmed.ncbi.nlm.nih.gov]

- 2. High dose this compound and QT prolongation [pmc.ncbi.nlm.nih.gov]

- 3. What is the risk of QT prolongation with this compound? [dig.pharmacy.uic.edu]

- 4. a retrospective analysis of QTc prolongation and adverse events [bmcemergmed.biomedcentral.com]

- 5. The Surprising Re-emergence of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Package Insert / Prescribing Information [drugs.com]

how does droperidol work as an antiemetic

Neurotransmitter Receptor Antagonism

The antiemetic effect of droperidol is mediated by its blockade of various receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center. The table below summarizes its key receptor interactions and proposed antiemetic mechanisms.

| Receptor Type | Antagonism Potency | Proposed Antiemetic Mechanism / Clinical Correlation |

|---|---|---|

| Dopamine D₂ | Potent antagonist [1] [2] [3] | Primary mechanism; inhibits dopamine binding in the CTZ, preventing emesis signaling [1] [3]. |

| Serotonin 5-HT₃ | Antagonist [1] [2] | Contributes to efficacy; inhibits serotonin-mediated pathways, similar to ondansetron [4] [1]. |

| Histamine H₁ | Antagonist [1] [2] | Provides anti-nausea effects through a pathway shared with other antihistamine antiemetics [1]. |

| Alpha-2 Adrenoceptor | Agonist [1] [2] | May contribute to sedative and potentially antiemetic effects [1]. |

This multi-receptor antagonism profile makes this compound effective against emesis triggered by various stimuli. Its broad mechanism of action is the pharmacological basis for its use in combination with other antiemetics that have more specific targets, such as 5-HT₃ receptor antagonists [5] [6] [7].

Clinical Efficacy and Combination Therapy

This compound is a well-established prophylactic and treatment agent for PONV. Clinical trials and meta-analyses have quantified its efficacy, both as a monotherapy and in combination with other drugs.

| Clinical Scenario | Typical IV Dose (Adults) | Efficacy Outcome (vs. Placebo or Other Agent) | Source / Study Details |

|---|---|---|---|

| General PONV Prophylaxis | 0.625 - 1.25 mg [8] [6] | NNT to prevent early nausea: 5; NNT to prevent early vomiting: 7 (with dose-responsiveness) [8]. | Meta-analysis of 76 RCTs [8]. |

| PONV Prophylaxis in Children | 50 - 75 µg/kg [8] | NNT to prevent early/late vomiting with 75 µg/kg: 4 [8]. | Meta-analysis of 29 pediatric trials [8]. |

| Comparison with 5-HT₃ Antagonists | Not specified | Combined with a 5-HT₃ antagonist, 10-13 patients need treatment to prevent one additional PONV case vs. either drug alone [5]. | Meta-analysis of 8 RCTs [5]. |

| Comparison with Dexamethasone | Not specified | Combination of a 5-HT₃ antagonist with This compound is similarly effective to its combination with dexamethasone [7]. | Meta-analysis of 33 RCTs (3,447 patients) [7]. |

| ED Treatment of Nausea | 1.25 mg [1] | Superior to metoclopramide and prochlorperazine in reducing nausea at 30 minutes [1]. | Single RCT (48 participants) identified in a systematic review [1]. |

Key Experimental Evidence and Protocols

Understanding the experimental evidence behind this compound's mechanism provides a deeper insight into its action beyond clinical outcomes.

In Vitro Investigation of Airway Smooth Muscle Contraction

A 1996 study investigated the direct effect of this compound on isolated guinea pig tracheal strips, providing evidence for mechanisms beyond dopamine blockade [4].

- Objective: To determine the inhibitory effects of this compound on tracheal contractions induced by various spasmogens (serotonin, histamine, and carbachol) and the role of alpha-adrenoceptors [4].

- Methodology:

- Tissue Preparation: Guinea pig tracheas were cut into spiral strips.

- Mounting and Measurement: Strips were mounted in organ baths containing oxygenated Tyrode's solution at 37°C. Isometric tension changes were measured with a force transducer.

- Experimental Procedure:

- Tissues were pre-contracted with a spasmogen (e.g., 10⁻⁴ M serotonin).

- Increasing concentrations of this compound (e.g., from 1.25 x 10⁻⁶ M to 10⁻⁵ M) were added to the bath.

- The percentage inhibition of the spasmogen-induced contraction was calculated.

- To test alpha-adrenoceptor involvement, some strips were pretreated with prazosin (an alpha-1 blocker) before adding serotonin and this compound.

- Key Findings:

- This compound inhibited contractions induced by serotonin, histamine, and carbachol in a concentration-dependent manner [4].

- The inhibition was strongest against serotonin-induced contractions [4].

- Prazosin did not alter the inhibitory effect of this compound, ruling out significant alpha-1 adrenoceptor involvement in this model [4].

- Conclusion: The study demonstrated that this compound has a direct relaxant effect on airway smooth muscle, likely due to a combination of 5-HT receptor blockade and intracellular inhibition of calmodulin, rather than solely dopamine or alpha-adrenoceptor antagonism [4].

Vascular Interaction with Serotonin and Adrenoceptors

A 1995 study on rat aortic rings provided direct evidence of this compound's interaction with vascular serotonin receptors and alpha-adrenoceptors [9].

- Objective: To determine whether this compound interacts with 5-hydroxytryptamine (serotonin) receptors and alpha-adrenoceptors in vascular smooth muscle [9].

- Methodology:

- Tissue Preparation: Rat aortic rings were prepared, with some endothelium-intact and some denuded.

- Pre-contraction: Rings were precontracted with noradrenaline or serotonin.

- This compound Exposure: Cumulative concentrations of this compound were added to induce relaxation.

- Receptor Blockade: In some experiments, tissues were pretreated with antagonists (propranolol, brompheniramine, atropine, prazosin) to isolate receptor effects.

- Competitive Antagonism: Concentration-response curves for serotonin and noradrenaline were constructed in the presence and absence of this compound.

- Key Findings:

- This compound caused concentration-dependent vasorelaxation in rings precontracted with noradrenaline or serotonin, but not with prostaglandin F2α [9].

- The relaxation was endothelium-independent and unaffected by blockers of beta-adrenergic, histamine, or muscarinic receptors [9].

- This compound shifted the concentration-response curves for serotonin and noradrenaline to the right in an apparently competitive manner [9].

- Conclusion: The data strongly suggest that this compound is a competitive antagonist at vascular 5-HT receptors and alpha-adrenoceptors, which may contribute to its overall physiological effects [9].

Safety Profile and Considerations

The clinical use of this compound requires careful consideration of its safety profile.

- QT Prolongation and Black Box Warning: The US FDA issued a black box warning in 2001 due to cases of QT prolongation and torsades de pointes. However, subsequent analyses argue that these events were associated with doses far higher (25-250 mg) than those typically used for antiemesis (0.625-1.25 mg IV). Many commonly used drugs, including ondansetron and haloperidol, carry similar QT-related risks [1] [6].

- Other Adverse Effects:

- Sedation: This effect is dose-dependent. The number needed to harm (NNH) for sedation with a 2.5 mg dose is 7.8 [8].

- Extrapyramidal Symptoms (EPS): These are rare and also dose-dependent. The NNH is 91 in children and 408 in all patients [8].

- Other: May include akathisia, anxiety, hypotension, and dizziness [1] [2] [3].

This compound's multifaceted antagonism of D₂, 5-HT₃, and H₁ receptors underpins its efficacy as a broad-spectrum antiemetic. The evidence from both in vitro studies and extensive clinical trials supports its role, particularly in combination therapy for PONV prophylaxis. While its safety warning necessitates awareness, its risk profile at low antiemetic doses is considered manageable by many clinicians [1] [6].

References

- 1. This compound in Emergency Department: Review & Appraisal [pmc.ncbi.nlm.nih.gov]

- 2. Emergency medicine updates: this compound [sciencedirect.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound inhibits tracheal contraction induced by ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and 5-HT3-receptor antagonists, alone or in ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Surprising Re-emergence of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy of the 5-HT3 receptor antagonists combined ... [link.springer.com]

- 8. Efficacy, dose-response, and adverse effects of this compound for ... [ncbi.nlm.nih.gov]

- 9. This compound interacts with vascular serotonin receptors and ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Droperidol's Receptor Binding Profile: Focus on Serotonin and Histamine Interactions

Introduction and Executive Summary

Droperidol is a butyrophenone antipsychotic that demonstrates complex polypharmacology across multiple receptor systems, contributing to both its therapeutic effects and side effect profile. This comprehensive technical review examines this compound's receptor binding affinities with particular emphasis on its interactions with serotonin and histamine receptors, which play significant roles in its clinical applications beyond its well-known dopamine antagonism. This compound's pharmacodynamic profile reveals nanomolar affinity for several clinically relevant receptor targets, including 5-HT({2A}), 5-HT({2B}), 5-HT(_{2C}), and H(_1) receptors, which contributes to its use in managing agitation, nausea, and vomiting, while also influencing its potential metabolic side effects [1].

The drug's multi-receptor targeting represents both a therapeutic advantage and a challenge, as understanding the precise contribution of each receptor interaction to clinical effects requires careful dissection of its binding profile. This review synthesizes quantitative binding data from multiple sources, presents experimental methodologies for determining receptor affinities, and illustrates the complex signaling pathways affected by this compound's receptor interactions. Such analysis is crucial for researchers aiming to develop novel therapeutics with improved selectivity and for clinicians seeking to optimize this compound's use in various clinical scenarios.

Comprehensive Pharmacological Profile

This compound exhibits a multifactorial receptor profile that extends beyond its primary classification as a dopamine antagonist. According to emergency medicine literature, this compound demonstrates potent D(_2) dopamine antagonist effects while also displaying significant activity at numerous other receptors including alpha-2 adrenergic receptors, 5-HT(_3) serotonin receptors, H(_1) histamine receptors, along with effects on GABA(_A) systems, acetylcholinesterase, and both muscarinic and nicotinic acetylcholine receptors [1]. This diverse receptor interaction profile underpins the drug's utility across multiple clinical indications including acute agitation, headache, vertigo, nausea, and vomiting.

The pharmacokinetic profile of this compound contributes to its clinical utility, with a fast onset of action of 3-10 minutes and peak effect occurring at approximately 30 minutes [1]. Unlike many other antipsychotic medications, this compound demonstrates additional mechanisms including sodium channel blockade, which may contribute to its potential effects on cardiac conduction [1]. This complex pharmacological activity necessitates thorough understanding of its receptor binding affinities to properly contextualize both therapeutic and adverse effects observed in clinical practice.

Quantitative Receptor Binding Affinities

Serotonin Receptor Binding Profile

This compound demonstrates significant affinity for multiple serotonin receptor subtypes, with particularly notable interactions at the 5-HT({2A}), 5-HT({2B}), and 5-HT({2C}) receptors. According to data from the IUPHAR/BPS Guide to Pharmacology, this compound binds to human 5-HT({2A}) receptors with high potency [2]. The same database also confirms its binding to 5-HT({2B}) and 5-HT({2C}) receptors in human systems, indicating its potential to modulate multiple aspects of serotonergic signaling [2].

Table 1: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Affinity Value | Experimental System | Source |

|---|---|---|---|

| 5-HT(_{2A}) | High affinity | Human receptor | Guide to Pharmacology [2] |

| 5-HT(_{2B}) | Confirmatory binding | Human receptor | Guide to Pharmacology [2] |

| 5-HT(_{2C}) | Confirmatory binding | Human receptor | Guide to Pharmacology [2] |

| 5-HT(_3) | Antagonist activity | Not specified | Emergency Medicine Update [1] |

The functional significance of these serotonergic interactions is substantial. 5-HT({2A}) receptor antagonism contributes to this compound's potential antipsychotic effects and may influence its role in managing agitation [3]. Additionally, 5-HT(_3) receptor antagonism likely contributes to this compound's potent antiemetic properties, similar to the mechanism of dedicated 5-HT(_3) antagonist antiemetics [1]. The binding to 5-HT({2C}) receptors is particularly noteworthy given the established link between 5-HT(_{2C}) antagonism and metabolic disturbances, including impaired glucose homeostasis and insulin resistance, as demonstrated in both animal models and human studies [4].

Histamine Receptor Binding

This compound demonstrates potent binding to histamine H(_1) receptors, which significantly influences its clinical effects and side effect profile. According to the IUPHAR/BPS Guide to Pharmacology, this compound binds to human H(_1) receptors with documented affinity [2]. This interaction is functionally important as H(_1) receptor antagonism is strongly associated with sedative effects and potentially with metabolic side effects including weight gain and alterations in glucose metabolism.

Table 2: Histamine and Other Receptor Binding Affinities of this compound

| Receptor Type | Receptor Subtype | Affinity | Experimental System |

|---|---|---|---|

| Histamine | H(_1) | Confirmatory binding | Human receptor [2] |

| Adrenergic | α(_{1A}) | pKi = 9.17 (0.67 nM Ki) | Rat receptor [2] |

| Adrenergic | α(_{1B}) | pKi = 8.01 (9.78 nM Ki) | Rat receptor [2] |

| Adrenergic | α(_{1D}) | pKi = 7.39 (41 nM Ki) | Human receptor [2] |

| Adrenergic | α(_{2A}) | pKi = 5.95 (1112 nM Ki) | Human receptor [2] |

| Adrenergic | α(_{2B}) | pKi = 7.00 (101 nM Ki) | Human receptor [2] |

| Adrenergic | α(_{2C}) | pKi = 6.59 (256 nM Ki) | Human receptor [2] |

| Dopamine | D(_2) | Potent antagonist | Human receptor [1] |

| Muscarinic | M(_4) | Confirmatory binding | Human receptor [2] |

| Muscarinic | M(_5) | Confirmatory binding | Human receptor [2] |

The H(_1) receptor affinity of this compound contributes to its sedative properties, which can be both therapeutic (in managing agitation) and adverse (causing undesirable sedation). Furthermore, the combination of H(1) and 5-HT({2C}) receptor blockade has been specifically linked to increased diabetes risk in pharmacoepidemiological studies of antipsychotic medications [4]. This potential metabolic impact is an important consideration for researchers and clinicians, particularly with long-term use.

Additional Receptor Interactions

Beyond serotonin and histamine receptors, this compound interacts with several adrenergic receptor subtypes at clinically relevant concentrations. As shown in Table 2, this compound exhibits particularly high affinity for α(_{1A})-adrenoceptors (Ki = 0.67 nM), with moderate to high affinity for other α(_1) and α(_2) subtypes [2]. These interactions contribute to this compound's potential cardiovascular effects, including hypotension and orthostatic changes, which are important considerations in clinical use.

This compound also binds to muscarinic acetylcholine receptors (M(_4) and M(_5) subtypes) according to the Guide to Pharmacology database [2], though its affinity for these receptors appears lower than for its primary targets. Additionally, this compound's potent D(_2) dopamine receptor antagonism remains its dominant pharmacological action, with nanomolar affinity that drives both its antipsychotic efficacy and potential for extrapyramidal side effects [1].

Experimental Methods and Assay Protocols

Receptor Binding Assays

The quantitative binding data for this compound's receptor interactions are primarily derived from standardized radioligand binding assays conducted according to established protocols. For the adrenergic receptor binding data, DrugMatrix in vitro pharmacology studies utilized competitive binding assays with reference radioligands such as [³H]prazosin for α(_1)-adrenoceptors and [³H]MK-912 for α(_2)-adrenoceptors [2]. These assays typically involve incubation of membrane preparations expressing the target receptor with the reference radioligand in the presence of increasing concentrations of this compound, followed by separation of bound and free ligand and quantification of displacement.

The experimental parameters for these binding assays include specific buffer conditions, appropriate incubation times and temperatures, and defined protein concentrations. For serotonin receptor binding assays, similar competitive radioligand binding approaches are employed using selective radiolabeled serotonin receptor antagonists. The resulting data are analyzed to determine inhibition constants (Ki values) using established mathematical models such as the Cheng-Prusoff equation for competitive binding [2]. These standardized approaches allow for direct comparison of binding affinities across different receptor targets and experimental systems.

Functional Assays and In Vivo Models

Beyond binding assays, this compound's functional effects have been characterized using various in vitro and in vivo models. For example, its effects on tracheal contraction have been studied in guinea pig tracheal strips, demonstrating concentration-dependent inhibition of contractions induced by serotonin, histamine, or carbachol [5]. This functional model provides insight into this compound's potential effects on smooth muscle contraction and its multi-receptor activity in integrated physiological systems.

The experimental protocol for these functional studies typically involves mounting tracheal strips in organ baths containing oxygenated Tyrode's solution at 37°C, with measurement of isometric tension changes using force transducers [5]. Cumulative concentration-response curves are generated for spasmogens in the presence and absence of this compound, allowing calculation of percentage inhibition at specific concentrations. For this compound, this approach demonstrated particularly strong inhibition of serotonin-induced contractions (63.8% inhibition at 2.5 × 10(^{-6}) M) compared to histamine- or carbachol-induced contractions, confirming its potent serotonergic antagonism in functional tissue preparations [5].

Signaling Pathways and Functional Consequences

This compound's complex receptor binding profile results in modulation of multiple cellular signaling pathways with diverse functional consequences. The diagram below illustrates the major receptor systems affected by this compound and their primary signaling pathways:

Diagram 1: this compound's receptor targets and their associated signaling pathways and functional effects. Solid arrows indicate direct interactions, while dashed arrows represent contributions to side effects.

The functional consequences of this compound's receptor interactions are diverse and clinically significant. Its potent D(2) dopamine receptor antagonism inhibits adenylate cyclase activity, reducing cAMP formation and contributing to its antipsychotic effects [6]. Meanwhile, its 5-HT({2A}) and 5-HT({2C}) receptor antagonism affects phospholipase C (PLC) and inositol trisphosphate (IP(_3)) signaling, potentially influencing both therapeutic effects and metabolic outcomes [3]. The combination of 5-HT({2C}) and H(_1) receptor blockade has been specifically associated with increased diabetes risk in pharmacoepidemiological studies, highlighting the clinical importance of these interactions [4].

Conclusion and Research Implications

This compound presents a complex polypharmacological profile with clinically relevant affinities for multiple serotonin and histamine receptor subtypes in addition to its primary dopamine D(2) antagonism. The quantitative binding data demonstrates that this compound interacts with 5-HT({2A}), 5-HT({2B}), 5-HT({2C}), and H(_1) receptors at concentrations that are likely therapeutically relevant, contributing to both its efficacy in managing agitation, nausea, and vomiting, as well as potential side effects including sedation and metabolic disturbances.

References

- 1. Emergency medicine updates: this compound [sciencedirect.com]

- 2. This compound | Ligand Activity Charts [guidetopharmacology.org]

- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of serotonin 5-HT2C and histamine H1 receptors in ... [sciencedirect.com]

- 5. This compound inhibits tracheal contraction induced by ... [pubmed.ncbi.nlm.nih.gov]

- 6. Haloperidol dopamine receptor occupancy and antagonism ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Droperidol's Pharmacodynamics and Central Antiemetic Action

Introduction and Historical Context

Droperidol is a butyrophenone derivative first discovered at Janssen Pharmaceutica in 1961 that functions as a potent dopamine D₂ receptor antagonist with additional activity at several other neurotransmitter systems. [1] [2] Originally developed as an antipsychotic, its applications have expanded to include prevention of postoperative nausea and vomiting (PONV), sedation in acute agitation, and management of migraine headaches. [3] [4] [2] The drug's favorable pharmacokinetic profile, characterized by rapid onset and relatively short duration of action, makes it particularly valuable in emergency and surgical settings. [5] [2] Despite a controversial FDA black box warning in 2001 regarding potential QT prolongation, this compound remains a valuable therapeutic agent with a well-characterized mechanism of action, particularly for its central antiemetic effects. [4] [6] [2]

This technical review comprehensively examines this compound's pharmacodynamics and central antiemetic action for researchers and drug development professionals. We synthesize evidence from clinical trials, electrophysiological studies, and mechanistic research to provide a multifaceted perspective on its therapeutic applications. The analysis includes structured data presentation, experimental methodologies, and visual representations of key mechanisms to facilitate further research and development efforts.

Receptor Pharmacology and Molecular Mechanisms

This compound exhibits a complex receptor binding profile that underpins its diverse pharmacological effects. The drug functions primarily as a potent dopamine D₂ receptor antagonist, with additional activity at multiple neurotransmitter systems that contribute to its therapeutic applications and side effect profile. [3] [4] [5]

Table 1: this compound Receptor Binding Profile and Functional Consequences

| Receptor Target | Action | Functional Consequences | Therapeutic Relevance |

|---|---|---|---|

| Dopamine D₂ | Potent antagonism | Reduced nausea and vomiting, sedation, antipsychotic effects | Primary antiemetic mechanism, acute agitation management |

| α₁-adrenergic | Antagonism | Vasodilation, hypotension | Side effect: orthostatic hypotension |

| 5-HT₃ (serotonin) | Weak antagonism | Additional antiemetic activity | Augments antiemetic effects |

| H₁ (histamine) | Weak antagonism | Sedative effects | Contributes to overall sedation |

| GABAₐ | Low dose agonist/high dose antagonist | Modulation of neuronal excitability | Anxiolytic and sedative properties |

The primary antiemetic activity of this compound stems from its potent antagonism of dopamine D₂ receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata. [3] [6] [5] This region lacks a complete blood-brain barrier, allowing this compound to effectively access and block dopamine receptors that would otherwise stimulate vomiting when activated by emetogenic substances. [6] Additional antiemetic activity may result from the drug's weak antagonism of serotonin 5-HT₃ receptors, similar to the mechanism of ondansetron, though this represents a secondary rather than primary mechanism. [4]

Beyond its antiemetic applications, this compound's broader pharmacodynamic profile explains its utility in other clinical scenarios. The drug's sedative and anxiolytic properties appear to derive from multiple mechanisms including GABAergic modulation and histamine H₁ receptor blockade. [4] [7] Its analgesic adjunct properties, particularly in opioid-tolerant patients, may stem from μ-opioid receptor potentiation and sodium channel blockade similar to local anesthetics. [7] This multifaceted receptor interaction profile makes this compound a versatile therapeutic agent with applications spanning multiple clinical domains.

Central Antiemetic Mechanism of Action

Neuroanatomy and Dopamine Antagonism

The central antiemetic effect of this compound primarily results from potent dopamine D₂ receptor blockade in the chemoreceptor trigger zone (CTZ) located in the area postrema at the floor of the fourth ventricle. [3] [6] [5] This circumventricular organ lacks a complete blood-brain barrier, allowing this compound to effectively access and antagonize dopamine receptors that would otherwise stimulate vomiting when activated by emetogenic substances. [6] The CTZ functions as a central chemosensor for blood-borne toxins and metabolic abnormalities, with dopamine acting as a key neurotransmitter in the emetic response pathway.

The following diagram illustrates this compound's central antiemetic mechanism:

This compound blocks D₂ receptors in the CTZ, preventing emetic signaling

Electrophysiological Evidence

Electrophysiological studies provide direct evidence of this compound's action on central nervous system neurons. Research using primary dissociated cell cultures from ventral mesencephalon (which contains dopamine receptors) demonstrates that this compound suppresses spontaneous electrical activity in a dose-dependent manner at clinically relevant concentrations (1 nM-10 μM). [8] In contrast, this compound has no effect on spinal cord neurons, which lack dopamine receptors, confirming the receptor-specific nature of its action. [8] This suppression of neuronal excitability in dopamine-rich brain regions likely contributes to both the antiemetic and sedative properties of this compound.

The concentration-dependent response observed in electrophysiological studies correlates with clinical observations of this compound's efficacy. At lower concentrations (1-10 nM), this compound begins to modestly reduce spontaneous firing of ventral midbrain neurons, while complete suppression occurs at higher concentrations (1-10 μM). [8] This dose-response relationship aligns with the clinical practice of using lower doses (0.625-1.25 mg IV) for antiemetic effects and higher doses (2.5-10 mg IM) for sedative and antipsychotic applications. [3] [2] The electrophysiological effects occur rapidly after administration, consistent with the quick onset of clinical action observed with this compound.

Experimental Models and Methodologies

In Vitro Electrophysiology Protocols

The electrophysiological effects of this compound have been characterized using primary dissociated cell cultures from specific brain regions. The following methodology has been employed to investigate this compound's action on neuronal activity:

Tissue Preparation: Ventral mesencephalon (VM) tissue is dissected from embryonal specimens and dissociated into single-cell suspensions. VM is selected for its high density of dopaminergic neurons and dopamine receptors. Spinal cord (SC) neurons serve as controls lacking dopamine receptors. [8]

Cell Culture: Dissociated cells are plated on poly-lysine coated coverslips and maintained in serum-containing medium. Cultures are typically used for experiments after 2-3 weeks of incubation, allowing neuronal maturation and network formation. [8]

Electrophysiological Recording: Spontaneous action potential generation is recorded using whole-cell patch clamp techniques in current clamp mode. Neurons are continuously perfused with oxygenated artificial cerebrospinal fluid at physiological temperature. [8]

Drug Application: this compound is dissolved in DMSO and diluted to final concentrations ranging from 1 nM to 10 μM. Drug solutions are applied via perfusion system, and neuronal responses are recorded for 15-30 minutes after application. [8]

Data Analysis: The percentage of spontaneously active neurons is calculated before and after drug application. Dose-response relationships are analyzed using logistic regression or similar statistical methods. [8]

This experimental approach demonstrates that this compound selectively suppresses spontaneous electrical activity only in neurons expressing dopamine receptors, with no effect on control spinal cord neurons. [8] The half-maximal inhibitory concentration (IC₅₀) for this effect falls within the clinically relevant concentration range, supporting the physiological relevance of the findings.

Clinical Trial Designs for Antiemetic Efficacy

Multiple randomized controlled trials have evaluated this compound's antiemetic efficacy in clinical settings. The fundamental study design elements include:

Population Selection: Studies typically enroll adult surgical outpatients at high risk for PONV or emergency department patients presenting with nausea and vomiting. [9] [10]

Intervention Protocols: this compound is administered intravenously at doses ranging from 0.625 mg to 2.5 mg, often compared against other antiemetics (ondansetron, metoclopramide, prochlorperazine) or placebo. [9] [10]

Outcome Measures: Primary endpoints include complete response (no emesis and no rescue medication), reduction in nausea severity measured by visual analog scale (VAS), and need for additional antiemetics. [9] [10]

Assessment Timing: Outcomes are typically evaluated at 30 minutes, 2 hours, and 24 hours post-administration to capture both immediate and sustained effects. [9] [10]

These clinical trials consistently demonstrate this compound's superiority to placebo and comparable or superior efficacy to other commonly used antiemetics across various clinical scenarios. [9] [10] The methodological rigor of these studies provides high-quality evidence supporting this compound's antiemetic applications.

Clinical Efficacy and Comparative Effectiveness

This compound demonstrates significant antiemetic efficacy across multiple clinical settings, with substantial evidence supporting its use for postoperative nausea and vomiting, emergency department nausea, and chemotherapy-induced nausea. Clinical trials have systematically compared this compound against other antiemetic agents, establishing its relative effectiveness and optimal dosing strategies.

Table 2: Clinical Efficacy of this compound for Nausea and Vomiting

| Clinical Setting | Comparator | Dosing | Efficacy Outcomes | Study Details |

|---|---|---|---|---|

| Postoperative (PONV) | Ondansetron 4 mg IV | This compound 0.625 mg IV | Complete response: 63% (0-2h) vs 62% (ondansetron) | N=2061, high-risk patients [10] |

| Postoperative (PONV) | Ondansetron 4 mg IV | This compound 1.25 mg IV | Complete response: 69% (0-2h) vs 62% (ondansetron) | N=2061, high-risk patients [10] |

| Emergency Department | Ondansetron 8 mg IV | This compound 2.5 mg IV | Symptom improvement: 93% vs 87% (ondansetron) | N=120, randomized single-blind [9] |

| Emergency Department | Placebo | This compound 1.25 mg IV | Mean VAS reduction: -15.80 mm (95% CI: -26.98 to -4.62) | N=48, randomized controlled trial [4] |

The dose-dependent efficacy of this compound is clearly demonstrated in clinical studies. For PONV prophylaxis, this compound 1.25 mg IV provides superior complete response rates in the early postoperative period (0-2 hours) compared to ondansetron 4 mg IV (69% vs 62%, p<0.05). [10] Similarly, in emergency department settings, this compound 2.5 mg IV produces significantly greater reduction in nausea severity on visual analog scales compared to ondansetron 8 mg IV (-38 mm vs -29 mm, p=0.031). [9] These findings consistently support the superior antiemetic potency of this compound compared to other commonly used agents.

Beyond its standalone efficacy, this compound demonstrates synergistic antiemetic effects when used in combination with other agents. The drug's unique receptor profile—primarily D₂ antagonism with secondary 5-HT₃ antagonism—creates complementary mechanisms of action when combined with corticosteroids or other antiemetics. [4] This multi-receptor activity makes this compound particularly valuable for breakthrough nausea and refractory cases where single-mechanism antiemetics have proven insufficient. The rapid onset of action (typically within 20-30 minutes) further enhances its clinical utility in acute settings. [3] [2]

Safety Profile and Risk-Benefit Analysis

QT Prolongation and Black Box Warning

In 2001, the U.S. Food and Drug Administration issued a black box warning for this compound citing concerns about QT interval prolongation and potential risk of torsades de pointes, a potentially fatal ventricular arrhythmia. [4] [6] [2] This decision was based on post-marketing surveillance data that identified 273 case reports over 30 years, though analysis revealed only 93 unique cases after eliminating duplicates. [7] Importantly, most reported cases involved doses significantly higher than those typically used for antiemetic indications (often >5 mg) or occurred in patients with additional risk factors. [1] [2]

The dose-dependent nature of this compound's effect on QT interval is well-established. Studies demonstrate that low-dose this compound (≤1.25 mg IV) produces average QT prolongation of 15-22 msec, comparable to the effects of ondansetron 4 mg IV (20 msec prolongation). [6] [7] Large-scale retrospective reviews have failed to demonstrate increased incidence of serious arrhythmias with low-dose this compound administration. A review of over 6000 emergency department administrations revealed no cases of torsades de pointes or arrhythmia-related deaths. [2] These findings have led many experts to question the severity of the black box warning, particularly for low-dose antiemetic use. [4] [6] [2]

Extrapyramidal and Other Adverse Effects

This compound shares the extrapyramidal side effect profile common to typical antipsychotics, though these effects are generally dose-dependent and less frequent at antiemetic dosing:

Akathisia and Dystonia: The most commonly reported non-cardiac adverse effects, occurring more frequently with higher doses and in younger patients. [7] These typically respond to antimuscarinic medications (diphenhydramine, benztropine) or benzodiazepines. [2]

Sedation: A expected pharmacologic effect that ranges from mild drowsiness to profound sedation depending on dosage. [3] [6] At low antiemetic doses (0.625-1.25 mg), increased sedation is minimal compared to placebo. [6]

Hypotension: Results from peripheral α-adrenergic blockade, typically mild and responsive to fluid administration. [3] [1] More pronounced with rapid intravenous administration. [3]

Neuroleptic Malignant Syndrome: A rare but serious complication associated with all dopamine antagonists. [2]

The risk-benefit profile of this compound strongly supports its continued use for antiemetic indications, particularly at lower doses. For patients without pre-existing QT prolongation or other significant risk factors, the benefits of effective nausea and vomiting control generally outweigh the small, dose-dependent risks of serious adverse events. [4] [6] [2] Routine ECG monitoring before low-dose this compound administration is not supported by evidence and creates unnecessary barriers to access. [2] [7]

Conclusion and Research Directions

This compound represents a highly effective antiemetic agent with a well-defined mechanism of action centered on D₂ dopamine receptor antagonism in the chemoreceptor trigger zone. The drug's multifaceted receptor profile contributes to additional therapeutic applications including sedation, migraine treatment, and analgesia augmentation. Evidence from electrophysiological studies, randomized controlled trials, and large observational studies consistently supports both the efficacy and safety of this compound, particularly at low doses for antiemetic indications.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound [internetbookofemergencymedicine.com]

- 3. : Uses, Interactions, Mechanism of this compound | DrugBank Online Action [go.drugbank.com]

- 4. Evidence-based review and appraisal of the use of ... [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound Use in the Emergency Department: A Clinical ... [sciencedirect.com]

- 8. This compound suppresses spontaneous electrical activity in ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound versus ondansetron for nausea treatment within ... [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of the efficacy, safety, and patient satisfaction ... [pubmed.ncbi.nlm.nih.gov]

droperidol safety profile and common adverse effects

Summary of Droperidol Adverse Effects

| Effect Category | Specific Adverse Effect | Incidence/Reported Frequency | Key Characteristics & Notes |

|---|---|---|---|

| Cardiovascular | QT Prolongation / Torsades de Pointes (TdP) | Serious cases reported at/below recommended doses; some fatal [1] [2] | Dose-dependent; can occur in patients with no known risk factors [3] [2]. |

| Hypotension | Frequency not reported [1] | Due to alpha-adrenergic blockade [4] [3]. | |

| Tachycardia | Frequency not reported [1] | Can be mild to moderate [1]. | |

| Neurological | Extrapyramidal Symptoms (EPS) | Reported at low doses (as low as 0.65 mg) [1] | Includes akathisia, dystonia, oculogyric crisis, parkinsonism [1] [5]. |

| Sedation / Drowsiness | More common [1] [6] | - | |

| Restlessness / Akathisia | More common [1] [7] | Subjective feeling of restlessness and urge to move [5]. | |

| Neuroleptic Malignant Syndrome (NMS) | Very rare [1] [8] | Life-threatening: Altered consciousness, muscle rigidity, autonomic instability, hyperthermia [1] [8]. | |

| Other | Respiratory Depression (with other CNS depressants) | - | Additive effect with opioids, benzodiazepines, etc. [1] [6]. |

| Anaphylaxis / Hypersensitivity | Uncommon [1] | - |

Cardiovascular Toxicity and Detailed ECG Monitoring Protocol

The most serious risk associated with this compound is its dose-dependent potential to prolong the QT interval on an electrocardiogram (ECG), which can lead to the fatal ventricular arrhythmia Torsades de Pointes (TdP) [9] [3] [2]. This concern has led regulatory agencies to issue a Boxed Warning [2] [7].

The mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, which delays myocardial repolarization, manifesting as QT prolongation on the ECG [3].

Experimental & Clinical Monitoring Protocol

To mitigate this risk, a strict pre- and post-administration protocol is mandated based on clinical guidelines and the FDA-approved label [1] [2] [7]:

- Pre-treatment Screening (Mandatory):

- 12-Lead ECG: All patients must undergo a baseline 12-lead ECG prior to administration [1] [2].

- QTc Calculation: The corrected QT interval (QTc) must be calculated.

- Contraindication: this compound is contraindicated if the QTc is greater than 440 msec for males or 450 msec for females [1] [2]. It is also contraindicated in patients with known or suspected congenital long QT syndrome [1] [6] [2].

- Risk Factor Assessment: Screen for other factors that increase the risk of QT prolongation, such as congestive heart failure, bradycardia, diuretic use, hypokalemia, hypomagnesemia, and concomitant use of other QT-prolonging drugs [9] [2].

- Post-treatment Monitoring:

Neurological and Extrapyramidal Effects

As a potent dopamine D2 receptor antagonist, this compound can cause a range of movement disorders known as extrapyramidal symptoms (EPS) [1] [5]. These effects are dose-dependent but have been reported even at very low doses (e.g., 0.65 mg) [1].

The diagram below illustrates the relationship between this compound's mechanism and its primary neurological side effects.

This compound's neurological adverse effects pathway.

Assessment and Management of EPS

The diagnosis of EPS is primarily clinical, based on history and physical examination findings [5]. Key manifestations include:

- Acute Dystonia: Involuntary muscle contractions causing abnormal posturing (e.g., torticollis, trismus, oculogyric crisis), often occurring within hours to 5 days of exposure [1] [5].

- Akathisia: A subjective feeling of inner restlessness and a compelling urge to move, which can be misdiagnosed as anxiety or agitation [5].

- Medication-Induced Parkinsonism: Presents with tremor, rigidity, and bradykinesia, often with a stooped posture and shuffling gait [5].

For acute dystonic reactions, immediate treatment involves discontinuing the offending drug and administering an anticholinergic agent like benztropine (1-2 mg IM) for rapid relief [5].

Key Experimental Findings and Safety Data

- QT Prolongation Dose-Response: A study of 40 patients undergoing surgery demonstrated a dose-dependent prolongation of the QTc interval within 10 minutes of this compound administration. Doses of 0.1 mg/kg, 0.175 mg/kg, and 0.25 mg/kg were associated with median QTc prolongations of 37 msec, 44 msec, and 59 msec, respectively [2].

- Low-Dose Safety for PONV: A meta-analysis concluded that low-dose this compound (≤1 mg) is effective for preventing postoperative nausea and vomiting (PONV) and did not show an increased risk of arrhythmia or cardiac death at these doses [3]. This suggests the clinical risk at antiemetic doses is low, though the boxed warning remains.

- Mortality Data: A 2002 report from Health Canada associated the injectable form of this compound with 8 deaths in Canada, with more than 60 cases of QT prolongation, serious arrhythmias, or sudden death reported worldwide at that time [9].

Important Drug Interactions

This compound has significant drug interactions that can exacerbate its risks [10] [2]:

- Other QT-Prolonging Drugs: Concomitant use with agents such as Class I and III antiarrhythmics (e.g., quinidine, sotalol, amiodarone), certain antibiotics (e.g., erythromycin), antipsychotics (e.g., thioridazine), and antidepressants (e.g., amitriptyline) is contraindicated or requires extreme caution due to the additive risk of arrhythmias [9] [2].

- CNS Depressants: this compound potentiates the effects of alcohol, benzodiazepines, opioids, barbiturates, and other sedatives, leading to excessive sedation and respiratory depression. Doses of these concomitant agents should be reduced [1] [6] [2].

- Epinephrine: Due to its alpha-adrenergic blocking action, this compound may paradoxically decrease blood pressure if epinephrine is administered, as it can unopposed the beta-2 mediated vasodilation [2].

The safety profile of this compound necessitates rigorous patient screening and monitoring, particularly regarding cardiac function. While it remains an effective agent, its use requires careful consideration of the benefit-risk ratio, especially in the presence of known risk factors.

References

- 1. Side this compound : Common, Severe, Long Term Effects [drugs.com]

- 2. a7e520ca-3213-4203-9a23-5295d82088e3.xml [accessdata.fda.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. (injection route) - Side this compound & uses - Mayo Clinic effects [mayoclinic.org]

- 7. Drug Summary - Inapsine [pdr.net]

- 8. Neuroleptic Malignant Syndrome: Symptoms & Treatment [my.clevelandclinic.org]

- 9. This compound: cardiovascular toxicity and deaths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Interactions Checker [drugs.com]

🗸 Clinical Application Notes for Low-Dose Droperidol

Low-dose droperidol is a butyrophenone derivative that acts primarily as a dopamine D₂ receptor antagonist, contributing to its antiemetic effects [1]. Its use is well-established in international guidelines for patients at moderate to high risk of PONV [2].

- Indications and Efficacy: this compound is indicated to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures [1]. In well-controlled clinical trials, the efficacy of a single intravenous (IV) dose for preventing PONV was similar to that of ondansetron and dexamethasone [2]. It is also effective in reducing opioid-induced PONV in adults using patient-controlled analgesia (PCA) and has a demonstrated morphine-sparing effect [2].

- Dosing and Administration: The recommended prophylactic dose ranges from 0.625 mg to 1.25 mg intravenously [3]. It is advised to administer the dose at the end of surgery to optimize its antiemetic efficacy in the postoperative period [3].

- Safety Profile and Controversy: this compound is generally well-tolerated, with an incidence of adverse effects similar to placebo and 5-HT₃ receptor antagonists ("setrons") [2]. Common side effects include sedation, drowsiness, and dizziness [1]. Its use has declined in some countries following an FDA warning in 2001 regarding cases of QTc prolongation and sudden cardiac death; however, it is critical to note that these serious events were associated with much higher doses (≥ 2.5 mg to 5 mg), typically used for sedation in psychiatry, not for PONV prophylaxis [3] [4]. At the low doses recommended for PONV, the risk is considered minimal, and the drug's benefit-risk profile remains favorable [4].

🗸 Protocol for Multimodal PONV Prophylaxis

For patients at high risk of PONV, a combination of interventions from different drug classes is superior to monotherapy [5]. The following protocol outlines a systematic, multimodal approach.

Step 1: Preoperative Risk Assessment Stratify patients based on validated risk factors. The Apfel simplified risk score for adults is the most common tool. The four primary risk factors are:

- Female gender

- Non-smoker status

- History of PONV or motion sickness

- Intended use of postoperative opioids [3] [5] The number of risk factors determines the prophylaxis strategy:

- Low risk (0-1 factors): No specific prophylaxis needed.

- Moderate risk (2 factors): Prophylaxis with one or two antiemetics.

- High risk (≥3 factors): Combination therapy with at least two prophylactic pharmacologic anti-emetic agents of different classes [5].

Step 2: Implement Baseline Risk Reduction Before administering drugs, reduce baseline risk through non-pharmacological and anesthetic techniques:

- Use regional anesthesia where possible.

- Avoid nitrous oxide and volatile inhalational anesthetics.

- Promote adequate IV rehydration.

- Utilize propofol for induction and/or maintenance of anesthesia.

- Minimize perioperative opioid use [3].

Step 3: Administer Combination Pharmacologic Prophylaxis For patients at high risk (≥3 factors), administer two or more antiemetics from different drug classes preoperatively and/or intraoperatively [5]. The table below summarizes common options.

Table 1: Drug Classes and Examples for Multimodal PONV Prophylaxis

| Drug Class | Example Agents | Key Considerations |

|---|---|---|

| Butyrophenones | This compound (0.625-1.25 mg IV) | Effective, low-cost; be aware of QT-prolongation warning, though risk is low at this dose [3] [1]. |

| 5-HT₃ Antagonists | Ondansetron (4 mg IV), Palonosetron (0.075 mg IV) | First-line therapy; ondansetron is most common, palonosetron has longer duration (40h) [3] [6]. |

| Corticosteroids | Dexamethasone (4-10 mg IV) | Also provides analgesic and anti-inflammatory benefits; dose after induction [3]. |

| NK-1 Receptor Antagonists | Aprepitant (40-125 mg oral) | Especially effective for delayed vomiting; used for outpatient surgery [3]. |

| Antihistamines | Diphenhydramine | Used in some 5-drug multimodal protocols [4]. |

| Phenothiazines | Perphenazine | Another option in comprehensive combination therapy [4]. |

Step 4: Postoperative Rescue Therapy If PONV occurs despite prophylaxis:

- Use an antiemetic from a different drug class than those used for prophylaxis.

- For example, if a 5-HT₃ antagonist and dexamethasone were used prophylactically, a low dose of this compound (0.625 mg IV) can be an effective rescue agent [3].

Research and Drug Development Perspectives

For researchers, understanding this compound's role and the ongoing development of PONV management is key.

- Comparative Effectiveness: this compound's efficacy is well-documented. One review confirmed that a single IV dose has similar efficacy to ondansetron and dexamethasone for PONV prevention [2]. Palonosetron, a second-generation 5-HT₃ antagonist, has shown superior efficacy compared to ondansetron and is a component of newer, ambitious protocols aiming for very high PONV prevention rates [3] [4].

- Cost-Benefit Analysis: Recent economic analyses challenge the traditional "minimal prophylaxis" approach. A 2025 perspective article argues that a front-loaded, 5-drug multimodal prophylaxis (including palonosetron, aprepitant, dexamethasone, perphenazine, and diphenhydramine) at a cost of ~€55 per patient can prevent far more costly hospital stays related to PONV complications, which can average €5,000 per patient [4]. This "gram of prevention" strategy is presented as cost-minimizing and cost-beneficial despite a higher initial drug cost.

- 3Rs in Emesis Research (Replacement, Reduction, Refinement): Animal models (ferrets, dogs) are the gold standard for studying the emetic reflex and developing anti-emetics. However, there is a strong push to apply the "3Rs" principle. Opportunities for replacement include using human volunteers, in silico models, and lower organisms like the social amoeba Dictyostelium discoideum to predict the emetic liability of new chemical entities [7] [8].

Experimental Protocol for PONV Drug Evaluation

For scientists designing studies to evaluate or compare antiemetic efficacy, the following methodology provides a structured framework, adapted from clinical trials.

Table 2: Key Elements of an Experimental PONV Study Protocol

| Element | Protocol Details |

|---|---|

| Study Population | Adults (e.g., 18-65 years), ASA physical status I-II, scheduled for elective surgeries with high PONV risk (e.g., gynecological laparoscopy) [9]. |

| Exclusion Criteria | Patients with significant renal/hepatic impairment, history of chronic nausea/vomiting, smoking, QTc prolongation, or allergy to study drugs. |

| Anesthesia Protocol | Standardize induction (e.g., propofol 2 mg/kg, fentanyl 3-5 µg/kg, neuromuscular blocker). Maintain anesthesia as per study group (e.g., volatile anesthetic vs. propofol infusion) [9]. |

| Intervention Groups | Randomize patients into groups (e.g., Group A: this compound 0.625 mg IV; Group B: Ondansetron 4 mg IV; Group C: Combination; Group D: Placebo). Administer intervention at a standardized time (e.g., 30 min before end of surgery). |

| Outcome Measures | Primary: Incidence of PONV (nausea, retching, or vomiting) in the first 24h post-op. Secondary: Severity of nausea (VAS score), use of rescue antiemetics, patient satisfaction, adverse events (headache, sedation, ECG changes) [9]. |

| Data Collection | Monitor and record PONV episodes in fixed time blocks (e.g., 0-4 h, 4-8 h, 8-12 h, 12-24 h) through direct questioning and patient complaint [9]. |

Visualized Workflow: Managing PONV Risk

The diagram below summarizes the logical pathway for PONV management, from risk assessment to treatment.

Conclusion

Low-dose this compound is an effective, evidence-based component of PONV prophylaxis. Its optimal use lies within a structured, risk-stratified, and multimodal protocol that combines agents with different mechanisms of action. For clinical anesthesiologists, adhering to these guidelines improves patient outcomes. For researchers, ongoing efforts focus on refining multimodal "super-prophylaxis" regimens, conducting robust cost-benefit analyses, and applying the 3Rs principles in foundational emesis research.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Intravenous this compound: a review of its use in the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Current developments in the management of post ... [analesmedicosabc.com]

- 4. The ambitious anesthetist aiming for zero nausea/vomiting [frontiersin.org]

- 5. 2025 MIPS Measure #430: Prevention of Post-Operative ... [mdinteractive.com]

- 6. Ondansetron - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. Opportunities for the replacement of animals in the study of ... [pmc.ncbi.nlm.nih.gov]

- 8. Reducing animal use in complex systems: using nausea ... [nc3rs.org.uk]

- 9. Effect of ondansetron in preventing postoperative nausea ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Intramuscular Droperidol in Acute Agitation Management

Clinical Rationale and Introduction

Acute agitation represents a psychiatric emergency frequently encountered in hospital emergency departments, requiring rapid and effective intervention to ensure patient and staff safety. Intramuscular droperidol has reemerged as a preferred therapeutic option for managing acute agitation due to its rapid onset of action, favorable efficacy profile, and demonstrated safety in clinical settings. As a butyrophenone antipsychotic with potent dopamine D2 receptor antagonism, this compound produces both tranquilization and sedation while maintaining reflex alertness, making it particularly suitable for the management of acutely agitated patients. The drug's rapid absorption kinetics following intramuscular administration, with an absorption half-life of approximately 5 minutes, enables quick control of aggressive or violent behavior, which is essential in emergency situations. Despite a controversial regulatory history including an FDA black box warning in 2001 due to theoretical concerns about QT prolongation, extensive clinical evidence has established the safety of this compound when used appropriately, leading to its reintroduction to the US market in 2019 and subsequent adoption in emergency care protocols.

The clinical application of intramuscular this compound spans multiple indications beyond its primary use for agitation, including post-operative nausea and vomiting, headache management, and adjunctive analgesia. For researchers and drug development professionals, understanding the pharmacological profile and clinical protocols for this compound provides valuable insights into the optimal management of acute agitation and serves as a model for the development of future neuroleptic agents. This document provides comprehensive application notes and experimental protocols to support research and clinical development activities related to this compound and similar compounds.

Mechanism of Action and Signaling Pathways

Receptor Pharmacology

This compound exerts its primary therapeutic effects through potent dopamine D2 receptor antagonism in the mesolimbic pathway, which is fundamental to its antipsychotic and sedative properties. The drug demonstrates high affinity binding to D2 receptors with additional activity at several other receptor systems, creating a broad neuroleptic profile. The receptor binding affinity profile follows a distinct hierarchy, with strongest interaction at D2 receptors, moderate activity at α1-adrenergic and 5-HT2A serotonergic receptors, and weaker effects on H1 histaminergic receptors. This multi-receptor activity contributes to both therapeutic effects and side effect profile, with α1-adrenergic blockade associated with orthostatic hypotension and antihistaminergic effects potentially contributing to sedation.

The antidopaminergic action primarily occurs in the chemoreceptor trigger zone (CTZ) of the area postrema, which explains its potent antiemetic properties even at low doses. Unlike second-generation atypical antipsychotics, this compound has relatively low muscarinic cholinergic receptor affinity, resulting in fewer anticholinergic side effects but potentially contributing to extrapyramidal symptoms through unopposed dopamine blockade in the nigrostriatal pathway.

Neurotransmitter Pathways and Signaling Cascades

The therapeutic effects of this compound in acute agitation management involve complex interactions with multiple neurotransmitter systems. The diagram below illustrates the primary signaling pathways affected by this compound administration:

Figure 1: this compound Signaling Pathways and Clinical Effects

This compound's primary mechanism involves blockade of postsynaptic dopamine D2 receptors in the mesocortical and mesolimbic pathways, reducing psychotic symptoms and agitation. The secondary serotonin antagonism at 5-HT2A receptors may contribute to its sedative properties and potentially moderate the extrapyramidal symptoms associated with pure D2 blockade. The adrenergic antagonism at α1 receptors produces peripheral vasodilation and can lead to hypotension, particularly in volume-depleted patients. Additionally, this compound demonstrates weak GABAergic modulation indirectly through its action on dopaminergic neurons, which may contribute to its overall neuroleptic profile.

Pharmacokinetic Profile and Properties

Absorption and Distribution

Intramuscular this compound demonstrates excellent bioavailability with rapid absorption following administration. Pharmacokinetic studies in acutely agitated patients reveal an absorption half-life of approximately 5 minutes, achieving peak serum concentrations within 30 minutes of administration. The volume of distribution is substantial at 73.6 liters, indicating extensive tissue penetration, particularly across the blood-brain barrier, which accounts for its rapid central nervous system effects. The drug demonstrates biphasic distribution kinetics, with an initial distribution half-life (alpha) of 0.32 hours (19.2 minutes) and a slower distribution phase (beta) of 3.0 hours, supporting both rapid onset and sustained duration of clinical effect.

Table 1: Pharmacokinetic Parameters of Intramuscular this compound

| Parameter | Value | Study Details | Population |

|---|---|---|---|

| Absorption Half-life | 5 minutes | Fixed-effect modeling | Acutely agitated patients [1] |

| Time to Peak Concentration | ~30 minutes | HPLC measurement | Acutely agitated patients [1] |

| Clearance | 41.9 L/hour | Population pharmacokinetic modeling | 41 patients receiving 5 mg or 10 mg IM [1] |

| Volume of Distribution | 73.6 L | Two-compartment model | Acutely agitated patients [1] |

| Initial Distribution Half-life (α) | 0.32 hours (0.26-0.37) | Median and interquartile range | Patients receiving IM this compound [1] |

| Second Distribution Half-life (β) | 3.0 hours (2.5-3.6) | Median and interquartile range | Patients receiving IM this compound [1] |

| Elimination Half-life | 2.3 hours | Literature values | Adult patients [2] |

Metabolism and Elimination

This compound undergoes hepatic metabolism primarily through glucuronidation and oxidative pathways via cytochrome P450 enzymes, with extensive first-pass metabolism. The elimination half-life is approximately 2.3 hours in adults, though this may be prolonged in geriatric patients or those with hepatic impairment. The clearance rate of 41.9 L/hour demonstrates relatively efficient elimination in healthy individuals. Pharmacokinetic simulations indicate that a 10 mg intramuscular dose provides an 80% probability of maintaining concentrations above the lower limit of quantification (5 μg/L) for approximately 7 hours, which is 2 hours longer than the 5 mg dose. Repeated dosing strategies, such as two 10 mg doses administered 15 minutes apart, extend this duration to approximately 10 hours, supporting sustained sedation in severely agitated patients.

Clinical Dosing Protocols and Regimens

Agitation Severity-Based Dosing

Clinical dosing of intramuscular this compound should be individualized based on agitation severity, patient body mass, and comorbid conditions. The following protocol provides evidence-based guidance for dosing in acute agitation management:

Table 2: Intramuscular this compound Dosing Protocol for Acute Agitation

| Agitation Level | Clinical Description | Recommended this compound Dose | Adjunctive Medications | Time to Onset | Duration of Effect |

|---|---|---|---|---|---|

| Mild to Moderate | Agitated but cooperative, disruptive without danger | 2.5 - 5 mg IM | None typically required | 10-15 minutes | 2-4 hours [3] |

| Severe | Not redirectable, potentially threatening | 5 - 7.5 mg IM | Midazolam 2-3 mg IM if needed | 5-10 minutes | 4-6 hours [1] |

| Extremely Severe/Violent | Danger to self or others, requires immediate control | 10 mg IM | Midazolam 5-10 mg IM (with monitoring) | 3-10 minutes [4] | 6+ hours [1] |

| Rescue Dosing | Inadequate response to initial dose | 5 mg IM repeated ×1 after 30-45 minutes | Consider benzodiazepine addition | 10-15 minutes | Extended duration |

Special Population Considerations

- Geriatric Patients: Start with reduced doses (1.25-2.5 mg IM) due to potential for increased sensitivity and prolonged elimination half-life.

- Hepatic Impairment: Use cautiously with dose reduction of 25-50% in moderate to severe liver disease due to reduced metabolism.

- Pediatric Patients: Safety and efficacy not established for agitation management in children; use not recommended.

- Renal Impairment: No significant dose adjustment needed, but monitor for hypotension due to potential accumulation of metabolites.

Combination Therapy Protocols

For patients with inadequate response to this compound monotherapy or those with extreme agitation, combination therapy with benzodiazepines may be employed. The most evidence-supported combination is this compound 5 mg IM with midazolam 2-5 mg IM, which demonstrates superior efficacy to haloperidol-lorazepam combinations. For severely agitated patients, this compound 10 mg IM with midazolam 5-10 mg IM may be used in carefully monitored settings due to the risk of respiratory depression. Clinical studies indicate that the combination of this compound with midazolam results in more rapid sedation than either agent alone, with faster time to adequate sedation compared to haloperidol-based regimens.

Safety Profile and Risk Mitigation

Adverse Effect Management

This compound is generally well-tolerated, but clinicians should be aware of potential adverse effects and appropriate management strategies:

- Extrapyramidal Symptoms (EPS): Including acute dystonia, akathisia, and pseudoparkinsonism. Management: Benztropine 1-2 mg IM/IV or diphenhydramine 25-50 mg IV. EPS incidence is dose-dependent and generally occurs in less than 5% of patients receiving acute dosing.

- QTc Prolongation: Dose-dependent effect on cardiac repolarization. Management: Avoid in patients with known congenital long QT syndrome, baseline QTc >450 ms in males or >470 ms in females, or significant electrolyte abnormalities. Routine ECG monitoring is not required for acute agitation management in otherwise healthy patients according to recent emergency medicine consensus guidelines.

- Hypotension: Resulting from α1-adrenergic blockade. Management: Typically responsive to IV fluids and positional changes; severe cases may require vasopressors.

- Sedation: Excessive sedation can occur, particularly with combination therapy. Management: Supportive care with monitoring of respiratory status.

- Neuroleptic Malignant Syndrome (NMS): Rare but potentially fatal. Management: Immediate discontinuation, supportive care, and specific pharmacotherapy with dantrolene or bromocriptine.

Black Box Warning and Contemporary Evidence